carbonic acid;lanthanum;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

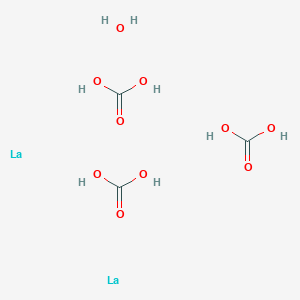

carbonic acid;lanthanum;hydrate, is a chemical compound with the formula La₂(CO₃)₃·xH₂O. It is a white, water-insoluble powder that is primarily used in various industrial and scientific applications. Lanthanum is a rare earth element, and its compounds are known for their unique chemical properties and applications in advanced materials and technologies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lanthanum(III) carbonate hydrate can be synthesized through a reaction between lanthanum chloride and sodium bicarbonate. The process involves adding a small amount of sodium bicarbonate solution to an acidic lanthanum chloride solution to generate lanthanum carbonate nuclei. Subsequently, sodium bicarbonate is added to the lanthanum chloride solution at a constant speed, allowing both precipitation and neutralization reactions to occur simultaneously. This method ensures the production of lanthanum carbonate at a low pH environment, reducing the risk of generating lanthanum carbonate hydroxide .

Industrial Production Methods

In industrial settings, lanthanum(III) carbonate hydrate is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then filtered, washed, and dried to obtain the final compound with a 99.9% trace metals basis .

Análisis De Reacciones Químicas

Types of Reactions

Lanthanum(III) carbonate hydrate undergoes various chemical reactions, including:

Decomposition: When heated, lanthanum(III) carbonate hydrate decomposes to form lanthanum oxide and carbon dioxide.

Reaction with Acids: It reacts with dilute acids to release carbon dioxide and form lanthanum salts.

Precipitation: It can precipitate phosphate ions from solutions, forming insoluble lanthanum phosphate.

Common Reagents and Conditions

Acids: Dilute hydrochloric acid or sulfuric acid is commonly used to react with lanthanum(III) carbonate hydrate.

Heat: Heating the compound leads to its decomposition into lanthanum oxide and carbon dioxide.

Major Products Formed

Lanthanum Oxide: Formed upon heating.

Lanthanum Salts: Formed when reacting with acids.

Lanthanum Phosphate: Formed during precipitation reactions with phosphate ions.

Aplicaciones Científicas De Investigación

Lanthanum(III) carbonate hydrate has a wide range of applications in scientific research, including:

Mecanismo De Acción

Lanthanum(III) carbonate hydrate acts as a phosphate binder by forming insoluble lanthanum phosphate complexes in the gastrointestinal tract. This prevents the absorption of dietary phosphate, thereby reducing serum phosphate levels. The compound binds phosphate in the physiologically relevant pH range of 3 to 7, with high binding efficiency at lower pH levels .

Comparación Con Compuestos Similares

Similar Compounds

- Lanthanum(III) chloride hydrate

- Lanthanum(III) nitrate hexahydrate

- Lanthanum(III) hydroxide

- Lanthanum(III) fluoride

Uniqueness

Lanthanum(III) carbonate hydrate is unique due to its high phosphate-binding capacity and its ability to form insoluble complexes with phosphate ions. This makes it particularly effective in medical applications for treating hyperphosphatemia. Additionally, its use in solid oxide fuel cells and water treatment highlights its versatility and importance in various scientific and industrial fields .

Propiedades

IUPAC Name |

carbonic acid;lanthanum;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2La.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMSRFZJNFZXEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.O.[La].[La] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8La2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-](/img/structure/B8057534.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B8057547.png)

![trans-Di(micro-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)](/img/structure/B8057576.png)